molecular formula C17H15BrN6O2 B5001214 N-[4-(acetylamino)phenyl]-5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

N-[4-(acetylamino)phenyl]-5-amino-1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5001214
M. Wt: 415.2 g/mol
InChI Key: MFKBHECUNVJAEZ-UHFFFAOYSA-N
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Description

This compound is a derivative of acetanilide and triazole. Acetanilides are a class of organic compounds that have an acetamide group (CH3CONH) attached to an aniline (phenylamine). Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with an acetyl group to form the acetanilide portion, followed by the formation of the triazole ring. The bromophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acetanilide and triazole functional groups, as well as the bromophenyl group. The presence of these groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the acetanilide group could undergo hydrolysis to yield aniline and acetic acid. The bromine atom on the bromophenyl group could be substituted with other groups in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could increase its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly its color .

Future Directions

The future research directions for this compound could include studying its potential biological activities, exploring its reactivity under various conditions, and investigating its potential uses in material science or as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-amino-1-(3-bromophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN6O2/c1-10(25)20-12-5-7-13(8-6-12)21-17(26)15-16(19)24(23-22-15)14-4-2-3-11(18)9-14/h2-9H,19H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKBHECUNVJAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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